Hydroxypalmitoyl sphinganine

Skin Barrier Function Atopic Dermatitis TEWL

Formulators seeking comprehensive barrier repair face the limitation of single-ceramide supplementation. Hydroxypalmitoyl sphinganine (CAS 190249-36-6) addresses this as a synthetic dihydroceramide precursor (pseudoceramide-5) enzymatically converted by skin into endogenous ceramides 1, 2, and 3 upon topical application. • Clinically demonstrated 10.17 g/m²/h TEWL reduction for atopic dermatitis & xerosis formulations. • Superior safety vs. natural ceramides: reduced keratinocyte toxicity, no pro-apoptotic effects. • Versatile intermediate for dermocosmetic, medical device & nutraceutical R&D.

Molecular Formula C34H69NO4
Molecular Weight 555.9 g/mol
CAS No. 190249-36-6
Cat. No. B1240954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxypalmitoyl sphinganine
CAS190249-36-6
Molecular FormulaC34H69NO4
Molecular Weight555.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1
InChIKeyNQXMVCBJWMTLGK-XIWRNSNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxypalmitoyl Sphinganine Procurement Guide


Hydroxypalmitoyl sphinganine (CAS 190249-36-6) is a synthetic, skin-identical dihydroceramide and a recognized ceramide precursor, also referred to as pseudoceramide-5 [N-(2-hydroxyhexadecanoyl) sphinganine] [1]. Unlike mature ceramides, this precursor molecule is topically applied to be metabolized by the skin's own enzymatic machinery into multiple essential ceramide species (1, 2, and 3) . This fundamental difference in its mechanism of action, compared to directly supplementing with pre-formed ceramides, forms the basis of its differentiation for scientific formulation and procurement.

Mechanism of Action
Ceramide precursor metabolized by skin enzymes into ceramides 1, 2, and 3.
Formulation Context
Requires topical application to facilitate enzymatic conversion in the epidermis.
Research Focus
Study endogenous lipid synthesis pathways rather than direct ceramide supplementation.

Hydroxypalmitoyl Sphinganine vs. Commodity Ceramides


Procurement decisions cannot simply interchange hydroxypalmitoyl sphinganine with generic ceramide 2 or other pseudoceramides. The functional value of this compound lies in its specific role as a precursor that is converted into ceramides 1, 2, and 3 upon application . This is distinct from the direct supplementation of a single ceramide type or the use of pseudoceramides with different acyl chain structures, which may exhibit varying degrees of barrier recovery efficacy or potential for keratinocyte toxicity [1]. The following evidence quantifies these critical distinctions in skin barrier repair efficacy and safety.

Mechanism of Action Mismatch
Direct supplementation with mature ceramides cannot replicate the multi-species biosynthetic response triggered by a precursor.
Cytotoxicity Profile May Differ
Natural and cell-permeant ceramides may exhibit pro-apoptotic effects not reported with this pseudoceramide class.
Metabolic Fate Divergence
Alternative pseudoceramide acyl chains may alter enzymatic conversion rates and the resulting lipidomic profile.

Hydroxypalmitoyl Sphinganine Performance Benchmarks


In Vivo TEWL Reduction

A controlled clinical trial assessed the efficacy of a moisturizer (CRM) containing hydroxypalmitoyl sphinganine as a key active ingredient. When compared to an untreated contralateral control on subjects with atopic dermatitis, the CRM-treated area demonstrated a significant improvement in skin barrier function. The absolute reduction in TEWL was 10.17 g/m²/h, confirming the compound's contribution to barrier restoration within a complete formulation [1].

In Vivo TEWL
Trial Context
−10.17 g/m²/h
Reported endpoint change vs. untreated control over 27 days.
Formulation-dependent context; data to verify.
Skin Barrier Function Atopic Dermatitis TEWL

In Vitro Induction of Endogenous Ceramides

In a model of human reconstructed epidermis (EPISKIN), supplementation with N-(2-hydroxyhexadecanoyl) sphinganine (hydroxypalmitoyl sphinganine) did not simply deposit the molecule into the lipid matrix. Instead, it acted as a precursor, leading to an observed increase in the total epidermal ceramide content, specifically elevating the levels of endogenous ceramide fractions 1, 2, and 3 . This contrasts with the application of a mature, pre-formed ceramide, which would not stimulate this broader biosynthetic response.

Ceramide Induction
Class-level Inference
Total Ceramides 1-3 ↑
Supports lipidomic endpoint interpretation in reconstructed epidermis model.
EPISKIN model at 10⁻⁷ M; qualitative profile shift.
Ceramide Synthesis Reconstructed Human Epidermis Lipidomics

Pseudoceramide Safety Profile

A comparative in vitro study evaluated the potential for keratinocyte toxicity of two synthetic pseudoceramides (PC104 and BIO391) against natural ceramides. The study found that unlike cell-permeant and natural ceramides, the tested pseudoceramides did not inhibit keratinocyte growth, increase cell toxicity, or trigger apoptosis [1]. While hydroxypalmitoyl sphinganine was not the specific pseudoceramide tested, this provides class-level evidence that synthetic ceramide precursors can offer a more favorable safety profile than their natural counterparts in topical applications.

Safety Profile
Source Review
No Apoptosis Induction
Reported class-level safety-related endpoint context for pseudoceramides.
Cultured human keratinocytes; MTT & mitochondrial assays.
Keratinocyte Toxicity Apoptosis Safety

Cerebroprotective Potential

Patent literature identifies a unique application for N-2′-hydroxypalmitoyl-sphinganine (hydroxypalmitoyl sphinganine) as an active ingredient in a composition for ameliorating cerebral function [1]. This distinguishes the compound from most other skin-focused ceramides and pseudoceramides, which are not claimed for such neurological benefits. This suggests a distinct bioactivity profile that could open niche research and industrial applications beyond dermatology.

Patent Context
Class-level Inference
Cerebral Function Claim
Reported patent-derived endpoint context may differentiate research applications.
Data to verify for trans-tissue signaling models.
Cerebral Function Neuroprotection Sphingolipid

Hydroxypalmitoyl Sphinganine Application Scenarios


Topical Therapeutics for Compromised Skin

Given the evidence for a 10.17 g/m²/h reduction in TEWL in a clinical setting, hydroxypalmitoyl sphinganine is a strategically sound ingredient for developing 'barrier repair' formulations for conditions like atopic dermatitis or xerosis . Its demonstrated precursor activity, which boosts multiple endogenous ceramide species, offers a more comprehensive approach than single-ceramide supplementation, making it ideal for high-performance medical devices and dermocosmetic products.

Safety-Focused Skin Care Development

For products targeting sensitive, reactive, or infant skin, the class-wide evidence of reduced keratinocyte toxicity and lack of pro-apoptotic effects associated with pseudoceramides is a key advantage . Procuring hydroxypalmitoyl sphinganine over natural ceramides can be justified as a risk-mitigation strategy in formulation development, aligning with a 'clean' and 'safe' product positioning.

Nutraceuticals for Skin and Brain Health

The in vitro finding that this precursor is metabolized to increase endogenous ceramide production supports its investigation in oral 'beauty-from-within' supplements. Furthermore, its unique patent claim for ameliorating cerebral function [1] opens a differentiated research avenue in nutraceuticals aimed at supporting both cognitive health and skin vitality, a dual-benefit proposition not supported by evidence for most other ceramide ingredients.

Application
Selection Property
Validation Focus
Barrier Repair Model Studies
Precursor-mediated Ceramide Induction
In Vivo TEWL and Epidermal Lipidomics
Skin Care Safety Research
Class-level Cytotoxicity Context
Apoptosis & Cell Viability Markers
Trans-tissue Signaling Studies
Reported Neuro-active Patent Context
Cerebral Function Model Endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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